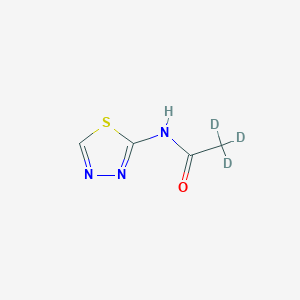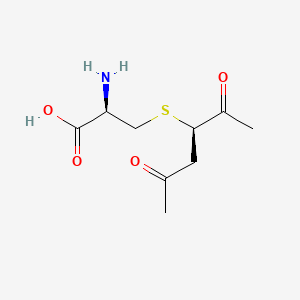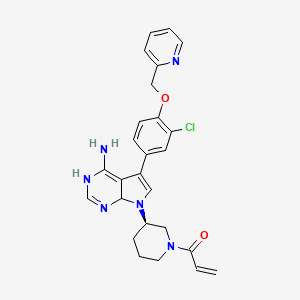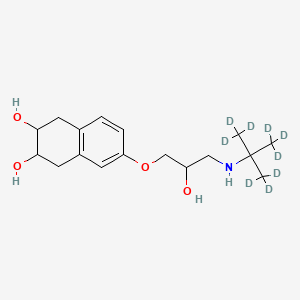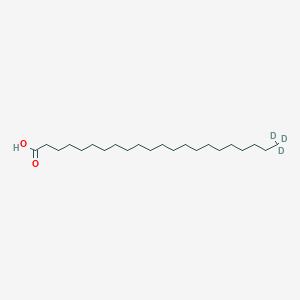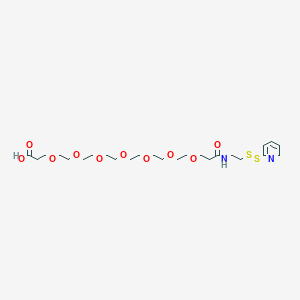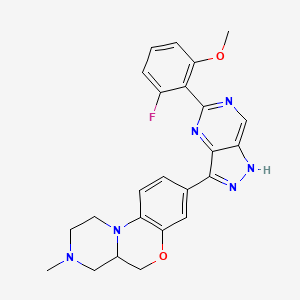
Hpk1-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematopoietic progenitor kinase 1 inhibitor 14 is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a serine/threonine kinase predominantly expressed in hematopoietic cells. Hematopoietic progenitor kinase 1 plays a crucial role in regulating immune cell signaling, particularly in T cells and dendritic cells. Inhibition of hematopoietic progenitor kinase 1 has shown potential in enhancing anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitor 14 a promising candidate for cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hematopoietic progenitor kinase 1 inhibitor 14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final step involves the coupling of the intermediate with a suitable amine or other nucleophiles under controlled conditions .
Industrial Production Methods
Industrial production of hematopoietic progenitor kinase 1 inhibitor 14 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 14 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and other functionalized molecules that serve as intermediates or final products in the synthesis of hematopoietic progenitor kinase 1 inhibitor 14 .
Wissenschaftliche Forschungsanwendungen
Hematopoietic progenitor kinase 1 inhibitor 14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various biochemical pathways.
Biology: Employed in research to understand the regulation of immune cell signaling and its impact on immune responses.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, particularly in overcoming resistance to existing treatments.
Industry: Utilized in the development of new drugs targeting hematopoietic progenitor kinase 1 and related pathways
Wirkmechanismus
Hematopoietic progenitor kinase 1 inhibitor 14 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the phosphorylation of downstream signaling molecules, such as SH2 domain-containing leukocyte protein of 76 kilodaltons, leading to enhanced T cell activation and proliferation. The compound also affects dendritic cell function, promoting anti-tumor immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of Hematopoietic Progenitor Kinase 1 Inhibitor 14
Hematopoietic progenitor kinase 1 inhibitor 14 stands out due to its high selectivity and potency in inhibiting hematopoietic progenitor kinase 1. Its unique chemical structure allows for effective inhibition of hematopoietic progenitor kinase 1 activity, leading to robust immune responses and potential therapeutic benefits in cancer treatment .
Eigenschaften
Molekularformel |
C24H23FN6O2 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C24H23FN6O2/c1-30-8-9-31-15(12-30)13-33-20-10-14(6-7-18(20)31)22-23-17(28-29-22)11-26-24(27-23)21-16(25)4-3-5-19(21)32-2/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
HHCQGJYRVGMNBT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(N=C54)C6=C(C=CC=C6F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


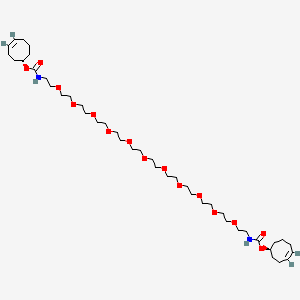
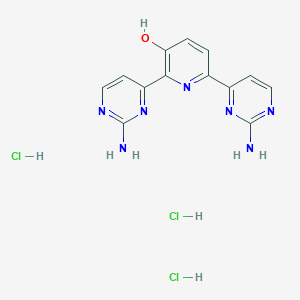
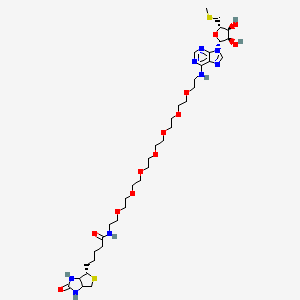
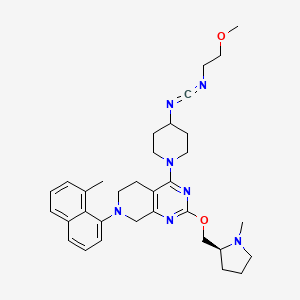
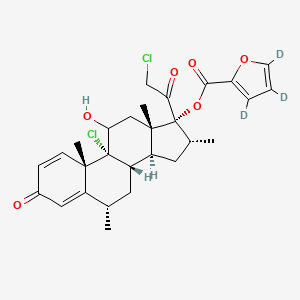
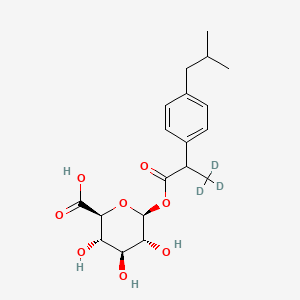
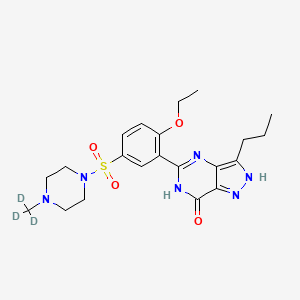
![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)
